sulfuric acid;4,5,6,7-tetrahydro-3H-benzimidazole-5-carbonyl chloride
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Overview
Description
Sulfuric acid;4,5,6,7-tetrahydro-3H-benzimidazole-5-carbonyl chloride is a compound that combines the properties of sulfuric acid and a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic compounds that have a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid;4,5,6,7-tetrahydro-3H-benzimidazole-5-carbonyl chloride typically involves the reaction of benzimidazole derivatives with sulfuric acid. The process may include steps such as nitration, reduction, and chlorination to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions. The use of sulfuric acid as a reagent and catalyst is common in these processes. The reaction conditions, such as temperature, pressure, and concentration, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid;4,5,6,7-tetrahydro-3H-benzimidazole-5-carbonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichromate, reducing agents like hydrogen gas, and nucleophiles like halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce halogenated derivatives .
Scientific Research Applications
Sulfuric acid;4,5,6,7-tetrahydro-3H-benzimidazole-5-carbonyl chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of sulfuric acid;4,5,6,7-tetrahydro-3H-benzimidazole-5-carbonyl chloride involves its interaction with molecular targets and pathways. The compound may act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
Uniqueness
Sulfuric acid;4,5,6,7-tetrahydro-3H-benzimidazole-5-carbonyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
131020-54-7 |
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Molecular Formula |
C8H11ClN2O5S |
Molecular Weight |
282.70 g/mol |
IUPAC Name |
sulfuric acid;4,5,6,7-tetrahydro-3H-benzimidazole-5-carbonyl chloride |
InChI |
InChI=1S/C8H9ClN2O.H2O4S/c9-8(12)5-1-2-6-7(3-5)11-4-10-6;1-5(2,3)4/h4-5H,1-3H2,(H,10,11);(H2,1,2,3,4) |
InChI Key |
WOOASQMXQATIPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1C(=O)Cl)NC=N2.OS(=O)(=O)O |
Origin of Product |
United States |
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